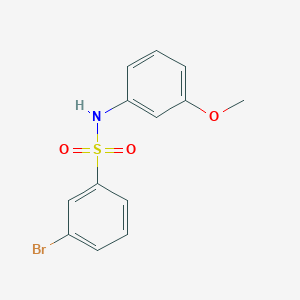
3-bromo-N-(3-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-methoxyphenyl)benzenesulfonamide, also known as BMS-599626, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has a molecular weight of 383.32 g/mol. This compound has gained attention due to its potential therapeutic applications in various diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide involves the inhibition of several enzymes and proteins involved in cancer and inflammation pathways. The compound has been shown to inhibit the activity of Hsp90, a chaperone protein that is overexpressed in cancer cells. Hsp90 inhibition leads to the degradation of several client proteins, including oncogenic kinases, resulting in the inhibition of cancer cell growth and proliferation. Additionally, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of IKKβ, a protein kinase that is involved in the inflammatory response. IKKβ inhibition leads to the suppression of cytokine production, resulting in the inhibition of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide have been extensively studied. The compound has been shown to inhibit cancer cell growth and proliferation in various in vitro and in vivo models. Additionally, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been shown to inhibit the production of cytokines, resulting in the suppression of inflammation. The compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide is its potency and specificity. The compound has been shown to be highly potent and selective in inhibiting its target enzymes and proteins. Additionally, the synthesis method is simple and efficient, making it suitable for large-scale production. However, one of the limitations of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of the compound. Additionally, the compound could be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the compound could be used as a tool compound to study the mechanism of action of other drugs and compounds. Finally, the therapeutic potential of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide in other diseases such as neurodegenerative disorders and infectious diseases could be explored.
Conclusion:
In conclusion, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide is a small molecule inhibitor that has gained attention due to its potential therapeutic applications in various diseases such as cancer and inflammation. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The development of more potent and selective analogs of the compound and its use in combination with other drugs could enhance its therapeutic efficacy. Furthermore, the compound could be used as a tool compound to study the mechanism of action of other drugs and compounds.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-aminophenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins involved in cancer and inflammation pathways. The compound has been used in various in vitro and in vivo studies to investigate its efficacy in treating diseases such as breast cancer, lung cancer, and rheumatoid arthritis. Furthermore, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been used as a tool compound to study the mechanism of action of other drugs and compounds.
Propriétés
Nom du produit |
3-bromo-N-(3-methoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12BrNO3S |
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
3-bromo-N-(3-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3 |
Clé InChI |
NDRCSCKMWLCDTN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[2-(allyloxy)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B267633.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)